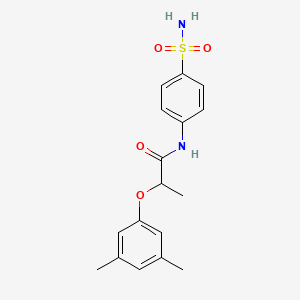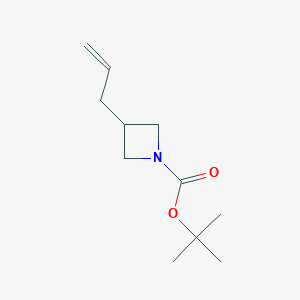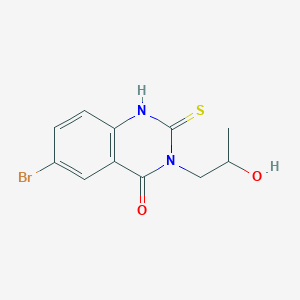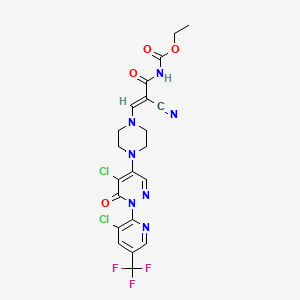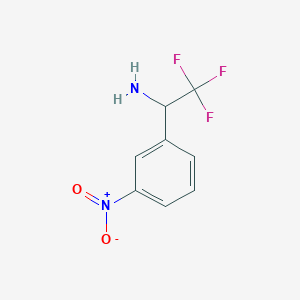![molecular formula C21H19F2NO4 B2462889 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 2219409-05-7](/img/structure/B2462889.png)
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H17F2NO4/c21-20(22)10-19(11-20,17(24)25)23-18(26)27-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.36 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications
Synthesis and Evaluation for Tumor Imaging
Subheading : Synthesis and Radiolabeled Analogues for Tumor DetectionThe compound 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid and its analogues have been synthesized and radiolabeled for potential use in tumor imaging. One study discussed the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC). These compounds were prepared to evaluate the impact of C-3 substitution and configuration on uptake in rodent models of brain tumors. The radiofluorinated targets showed high uptake in tumor tissue, with low uptake in normal brain tissue, suggesting these compounds are excellent candidates for imaging brain tumors (Martarello et al., 2002).
Another study developed a new tumor-avid amino acid, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F for nuclear medicine imaging. This study compared [18F]FACBC with [18F]2-fluorodeoxyglucose (FDG) and found that [18F]FACBC exhibited promising results in tumor localization in animal models and a patient with residual glioblastoma multiforme, indicating its potential as a PET tracer for tumor imaging (Shoup et al., 1999).
Diagnostics in Prostate Carcinoma
Subheading : Diagnostics and Detection in Prostate CarcinomaIn the context of prostate carcinoma, anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) PET/CT has been explored for detecting prostate carcinoma relapse. A meta-analysis of studies revealed that 18F-FACBC PET/CT had high pooled sensitivity and specificity in diagnosing recurrent prostate carcinoma, highlighting its significance as a non-invasive, metabolic imaging technique for this purpose (Ren et al., 2016).
Neuroprotective Drug Potential
Subheading : Investigation as a Neuroprotective DrugResearch into methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (MMMHC), a potential neuroprotective drug, has shown that it could be labeled with C-11 and accumulated mainly in cortical brain areas after intravenous administration. Positron Emission Tomography (PET) studies in a normal rat indicated that MMMHC passed the brain-blood barrier and accumulated in several brain regions, showing promise as a neuroprotective agent (Yu et al., 2003).
Safety and Hazards
properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)10-20(11-21,18(25)26)12-24-19(27)28-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGOVOKYQESOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

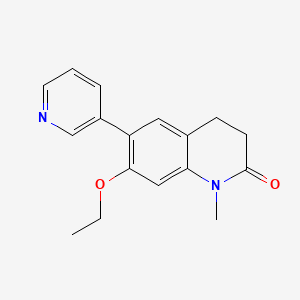
![2-Chloro-1-[3-(methylsulfonylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2462807.png)
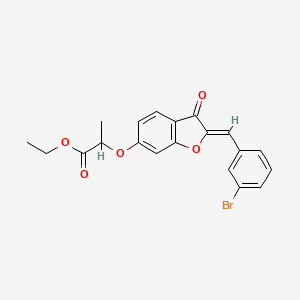
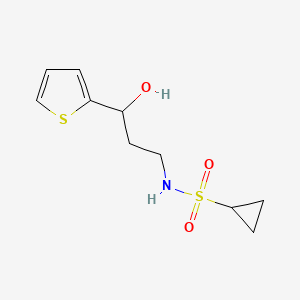
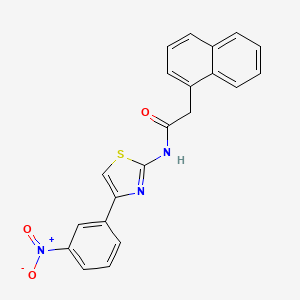


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2462815.png)
![[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2462816.png)
